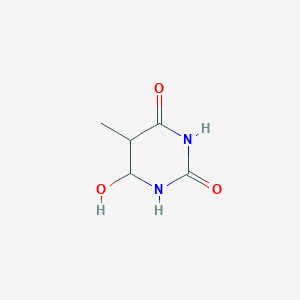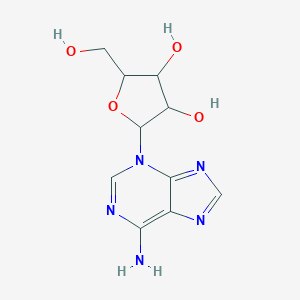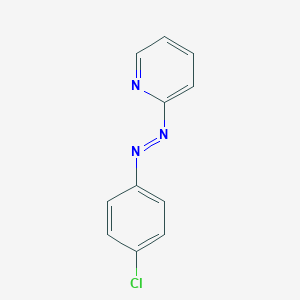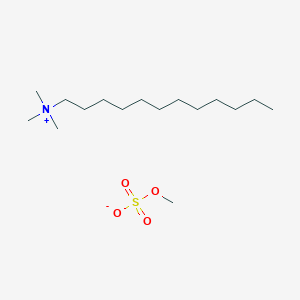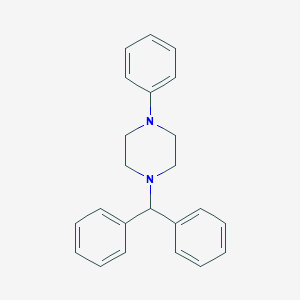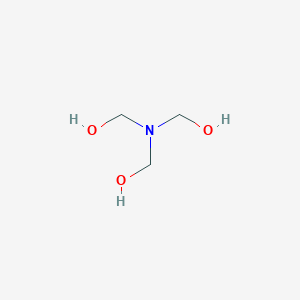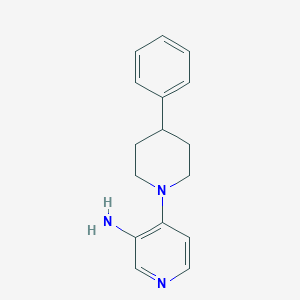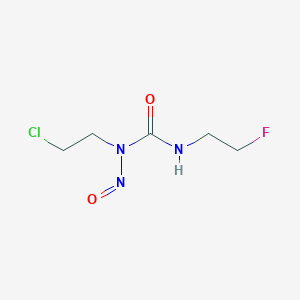
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea, commonly known as CENU, is a synthetic compound that belongs to the class of alkylating agents. CENU has been extensively studied for its potential use in cancer treatment due to its ability to damage DNA and inhibit cell division.
Mechanism Of Action
CENU is an alkylating agent, which means that it works by damaging DNA in cancer cells. Specifically, CENU forms covalent bonds with DNA, which prevents the DNA from replicating and inhibits cell division. This leads to cell death and a reduction in tumor size.
Biochemical And Physiological Effects
CENU has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. CENU has also been shown to inhibit the activity of certain enzymes that are involved in DNA repair, which can increase the effectiveness of chemotherapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CENU in lab experiments is its ability to selectively target cancer cells. This means that it is less toxic to healthy cells than other forms of chemotherapy. However, CENU can also be toxic to healthy cells if it is not administered correctly. Additionally, CENU can be difficult to synthesize and purify, which can make it challenging to use in lab experiments.
Future Directions
There are several future directions for research on CENU. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of CENU that can be more easily administered and have fewer side effects. Finally, there is a need for more clinical trials to determine the effectiveness of CENU in treating different types of cancer.
Synthesis Methods
The synthesis of CENU involves the reaction of 2-chloroethylamine hydrochloride with 2-fluoroethyl isocyanate in the presence of sodium hydroxide. The resulting intermediate is then treated with nitrous acid to form CENU. This method yields CENU with a purity of over 98%.
Scientific Research Applications
CENU has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including brain tumors, lung cancer, and ovarian cancer. CENU is particularly effective against tumors that are resistant to other forms of chemotherapy.
properties
CAS RN |
13907-77-2 |
|---|---|
Product Name |
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
Molecular Formula |
C5H9ClFN3O2 |
Molecular Weight |
197.59 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-4-10(9-12)5(11)8-3-2-7/h1-4H2,(H,8,11) |
InChI Key |
GXBOHUAFQNRVRA-UHFFFAOYSA-N |
SMILES |
C(CF)NC(=O)N(CCCl)N=O |
Canonical SMILES |
C(CF)NC(=O)N(CCCl)N=O |
Other CAS RN |
50922-87-7 |
synonyms |
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



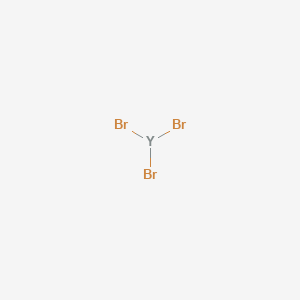
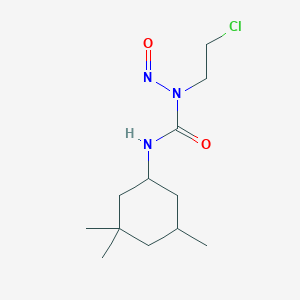
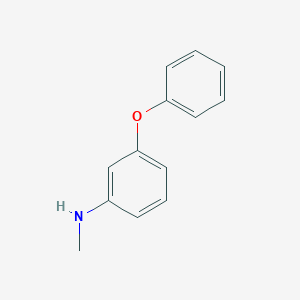
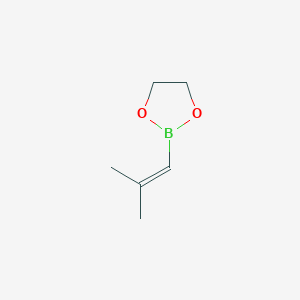
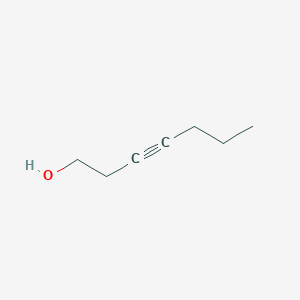
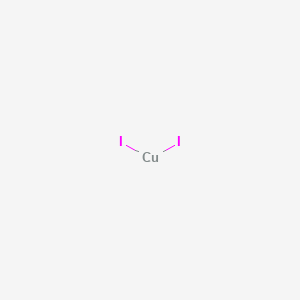
![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)
